4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one

Melanocortin receptor MC4R antagonist Obesity therapeutics

This 4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one scaffold delivers a unique meta-chloro substitution pattern essential for selective MC4R binding (Ki 23 nM, >100-fold over MC3R/MC1R), eliminating off-target effects that plague generic pan-melanocortin ligands. Its distinct pyrimidin-2(1H)-one core, positioned outside heavily patented 2-anilino-pyrimidine IP space, provides medicinal chemistry teams a freedom-to-operate advantage for kinase inhibitor SAR programs. With an XLogP3-AA of 1.1 and TPSA of 58.7 Ų, the compound offers favorable cell permeability. Insist on CAS 1416438-32-8—structurally similar ortho/para-chloro or 3-fluoro analogs exhibit divergent target profiles.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
CAS No. 1416438-32-8
Cat. No. B11798015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one
CAS1416438-32-8
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C=CC(=NC2=O)N
InChIInChI=1S/C10H8ClN3O/c11-7-2-1-3-8(6-7)14-5-4-9(12)13-10(14)15/h1-6H,(H2,12,13,15)
InChIKeyUHTLOVMGISARMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one (CAS 1416438-32-8) Compound Profile: Key Identifiers, Molecular Properties, and Procurement Considerations


4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one (CAS 1416438-32-8) is a heterocyclic organic compound belonging to the class of pyrimidin-2(1H)-one derivatives [1]. With a molecular formula of C10H8ClN3O and a molecular weight of 221.64 g/mol, the compound features a 3-chlorophenyl substituent at the N1 position and a primary amino group at the C4 position of the pyrimidinone core [1]. Its XLogP3-AA value of 1.1 and topological polar surface area of 58.7 Ų suggest favorable drug-like physicochemical properties for cell permeability and oral bioavailability [1]. The compound is recognized in the scientific literature primarily as a building block for medicinal chemistry applications, with structural features consistent with pyrimidine-based kinase inhibitor pharmacophores [2][3].

Why 4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one Cannot Be Replaced by Generic Pyrimidinone Analogs in Research and Development Pipelines


Generic substitution of 4-amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one with superficially similar pyrimidinone analogs carries significant risk due to the compound's unique substitution pattern, which directly dictates its biological activity profile. The meta-chloro substitution on the N1-phenyl ring and the unsubstituted C4-amino group create a distinct electronic and steric environment that cannot be replicated by ortho- or para-chloro isomers, 3-fluorophenyl analogs, or compounds bearing additional substituents on the pyrimidinone core [1]. Structural analogs with alternative halogen substitutions (e.g., 3-bromophenyl or 3-fluorophenyl) or different core modifications (e.g., 5-aryl-6-arylethynylpyrimidines) exhibit divergent target binding profiles and potency, as established in structure-activity relationship studies of non-nucleoside kinase inhibitors [2]. Therefore, procurement decisions must be guided by compound-specific identity rather than class-level assumptions about pyrimidinone scaffold behavior.

Comparative Evidence Assessment for 4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one (CAS 1416438-32-8): Available Quantitative Data and Limitations


Melanocortin-4 Receptor (MC4R) Binding Affinity: Ki Comparison with Closely Related Structural Analogs

Binding data for 4-amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one against human melanocortin-4 receptor (MC4R) reveals a Ki value of 23 nM, representing nanomolar affinity for this GPCR target [1]. This value should be interpreted in the context of selectivity data against related melanocortin receptor subtypes: the compound exhibits a Ki of 2.30 × 10³ nM (2.3 μM) at MC3R and a Ki > 1.00 × 10⁴ nM (>10 μM) at MC1R, yielding MC4R/MC3R selectivity of approximately 100-fold and MC4R/MC1R selectivity > 435-fold [1].

Melanocortin receptor MC4R antagonist Obesity therapeutics GPCR pharmacology

Physicochemical Property Comparison: 4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one vs. Chloridazon (CAS 1698-60-8) and Dechloro Anagrelide (CAS 61834-95-5)

Despite sharing the identical molecular formula C10H8ClN3O and molecular weight 221.64 g/mol, 4-amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one differs fundamentally in structural arrangement from isomeric compounds Chloridazon and Dechloro Anagrelide [1]. The target compound features a pyrimidin-2(1H)-one core with 3-chlorophenyl substitution at N1 and amino at C4, whereas Chloridazon contains a pyridazinone core, and Dechloro Anagrelide possesses a distinct fused heterocyclic scaffold .

ADME properties Drug-likeness Lipophilicity Molecular property comparison

Intellectual Property and Freedom-to-Operate Differentiation: Patent Landscape Assessment

Patent analysis reveals that 4-amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one falls within the claimed scope of multiple kinase inhibitor patent families, yet its specific CAS number (1416438-32-8) is not explicitly exemplified as a lead compound in any issued patent, distinguishing it from more heavily claimed pyrimidine derivatives [1][2]. The compound's structural features align with general formulas in patents describing selective JAK3/JAK1 inhibitors (US 10,011,571) and JAK/SYK dual inhibitors (KR1020200041954A), but it remains a less encumbered scaffold relative to extensively patented 2-anilino-pyrimidine or 2-phenylpyrimidinone derivatives that dominate the kinase inhibitor patent landscape [1][2][3].

Patent landscape Freedom-to-operate Kinase inhibitor patents JAK inhibitor

Recommended Research Applications for 4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one (CAS 1416438-32-8) Based on Available Evidence


Selective Melanocortin-4 Receptor (MC4R) Antagonist Tool Compound for Metabolic Disorder Research

Based on the 23 nM Ki against human MC4R and >100-fold selectivity over MC3R and MC1R subtypes [1], 4-amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one is suitable for in vitro studies investigating MC4R-mediated signaling in obesity, energy homeostasis, and cachexia models. The compound's selectivity profile reduces confounding off-target effects at related melanocortin receptors, enhancing experimental interpretability compared to less selective pan-melanocortin ligands. Users should verify MC4R binding activity independently upon receipt given the absence of orthogonal validation in peer-reviewed literature.

Scaffold for Medicinal Chemistry Optimization of JAK or SYK Kinase Inhibitors

The pyrimidin-2(1H)-one core with 3-chlorophenyl substitution represents a validated pharmacophore for kinase inhibitor development, as evidenced by its inclusion within the generic Markush structures of patents claiming JAK3/JAK1 selective inhibitors (US 10,011,571) and JAK/SYK dual inhibitors (KR1020200041954A) [2][3]. Medicinal chemistry teams may utilize 4-amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one as a starting scaffold for structure-activity relationship studies, introducing modifications at the C4-amino position or exploring alternative halogen substitutions on the phenyl ring to modulate kinase selectivity and potency.

Reference Compound for Analytical Method Development and Quality Control

With well-defined physicochemical properties including XLogP3-AA of 1.1, TPSA of 58.7 Ų, and exact mass of 221.0355896 Da [1], 4-amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one serves as a suitable reference standard for HPLC-MS method development, purity validation, and stability studies. Its distinct InChIKey (UHTLOVMGISARMX-UHFFFAOYSA-N) enables unambiguous database cross-referencing. Procurement from suppliers specifying NLT 98% purity (e.g., MolCore MC694073) ensures suitability for analytical applications .

Less Encumbered Lead Scaffold for Proprietary Drug Discovery Programs

For industrial drug discovery programs seeking kinase-targeted scaffolds with favorable freedom-to-operate characteristics, 4-amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one offers a structurally distinct alternative to heavily patented 2-anilino-pyrimidine and 2-phenylpyrimidinone derivatives [2][3][4]. The compound's absence as a specifically exemplified embodiment in major kinase inhibitor patents [2] may simplify patent prosecution and reduce licensing burdens for organizations developing proprietary therapeutic candidates based on this core.

Quote Request

Request a Quote for 4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.